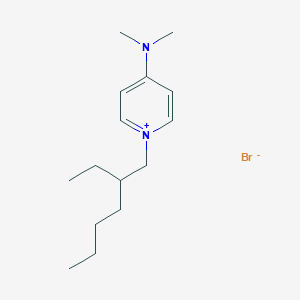
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds often exhibit antimicrobial properties and are used in various industrial and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide typically involves the quaternization of a pyridine derivative with an alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Pyridine derivative and 2-ethylhexyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of quaternary ammonium compounds like this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although these reactions are less common for quaternary ammonium compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Exhibits antimicrobial properties and can be used in the formulation of disinfectants.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Used in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is largely dependent on its quaternary ammonium structure. This structure allows the compound to interact with negatively charged surfaces, such as bacterial cell membranes, leading to disruption of membrane integrity and cell death. The compound may also interact with various molecular targets, including enzymes and receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is unique due to its specific alkyl chain length and substitution pattern, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
127269-24-3 |
|---|---|
Molekularformel |
C15H27BrN2 |
Molekulargewicht |
315.29 g/mol |
IUPAC-Name |
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C15H27N2.BrH/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;/h9-12,14H,5-8,13H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DIFDOPSLBYNPKJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)


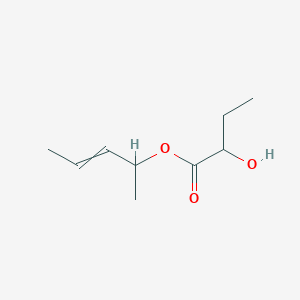

![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
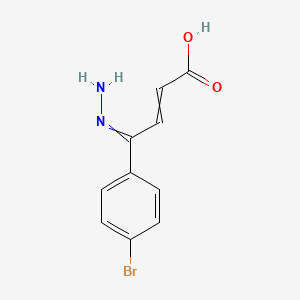
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
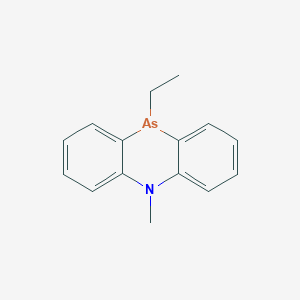
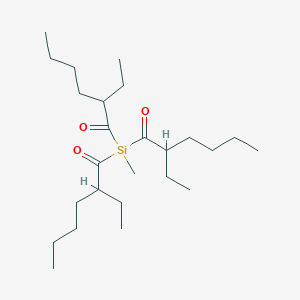
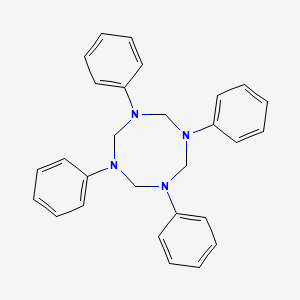

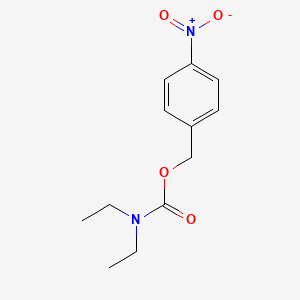
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
